N-(2-chlorophenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a spirocyclic framework, contributes to its potential as a bioactive molecule in drug design and development.
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or hydrazine hydrate. The reaction proceeds through cyclization to form the triazolothiadiazine ring system . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other bioactive molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and thereby exerting its pharmacological effects . For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar compounds to N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE include other triazolothiadiazines and triazolothiadiazepines . These compounds share a similar core structure but differ in their substituents and ring sizes. The uniqueness of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE lies in its spirocyclic framework, which imparts distinct pharmacological properties and potential for drug development .
Properties
Molecular Formula |
C21H20ClN5OS |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclopentane]-7-carboxamide |
InChI |
InChI=1S/C21H20ClN5OS/c22-15-10-4-5-11-16(15)23-19(28)17-21(12-6-7-13-21)26-27-18(24-25-20(27)29-17)14-8-2-1-3-9-14/h1-5,8-11,17,26H,6-7,12-13H2,(H,23,28) |
InChI Key |
IQEZOKBLHAWKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
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